

Ceralasertib (AZD6738) Kinase Profile: A Technical Guide to Off-Target Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

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This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the off-target effects of **Ceralasertib** (AZD6738) observed in kinase screening assays. Understanding the selectivity profile of this potent ATR inhibitor is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for **Ceralasertib**?

A1: **Ceralasertib** is a highly selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.^{[1][2][3][4]} Extensive kinase screening has demonstrated its remarkable specificity. The most closely related off-target is the mammalian target of rapamycin (mTOR), but with a significantly lower potency compared to its activity against ATR.^{[1][5][6]} Other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK, are not significantly inhibited by **Ceralasertib** at clinically relevant concentrations.^{[1][6]}

Q2: How significant is the off-target activity of **Ceralasertib** against mTOR?

A2: The inhibitory activity of **Ceralasertib** against mTOR is substantially weaker than its on-target activity against ATR. The GI50 for mTOR is reported to be 5.7 μ mol/L, which is over 5000-fold higher than its IC50 for ATR (1 nM).^{[1][5][6]} At typical experimental concentrations used to target ATR, significant inhibition of mTOR is not expected.

Q3: I am observing unexpected phenotypes in my **Ceralasertib**-treated cells. Could this be due to off-target effects?

A3: While **Ceralasertib** is highly selective, it is crucial to consider potential off-target effects, especially when using high concentrations. To troubleshoot, consider the following:

- Concentration Titration: Ensure you are using the lowest effective concentration of **Ceralasertib** to achieve ATR inhibition.
- Orthogonal Approaches: Use a structurally different ATR inhibitor to confirm that the observed phenotype is a result of ATR inhibition and not a specific off-target effect of **Ceralasertib**.
- Direct Target Engagement Assays: Measure the phosphorylation of downstream ATR targets (e.g., CHK1) and mTOR targets (e.g., p70S6K) to assess the relative inhibition of both pathways at your experimental concentration.

Q4: Has **Ceralasertib** been profiled against a broad panel of kinases?

A4: Yes, **Ceralasertib** has been screened against large kinase panels. One study screening over 400 kinases showed that none were inhibited by more than 50% at a 1 μ M concentration of **Ceralasertib**, highlighting its high selectivity.[\[1\]](#)[\[7\]](#)

Quantitative Data on Ceralasertib's Kinase Selectivity

The following table summarizes the inhibitory potency of **Ceralasertib** against its primary target, ATR, and other key kinases from the PIKK family.

Kinase	Ceralasertib (AZD6738) IC50 / GI50 (nM)
ATR	1[1][2][3][4]
mTOR	5700 (GI50)[1][5][6]
ATM	>5000[1][6]
DNA-PK	>5000[1][6]
PI3K	>5000[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

Accurate determination of kinase inhibitor selectivity is paramount. Below are overviews of common methodologies used to assess the off-target effects of compounds like **Ceralasertib**.

Kinase Binding Assay (e.g., TR-FRET)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
- Principle: This assay measures the binding of the inhibitor to the kinase active site. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A fluorescently labeled tracer that binds to the kinase's ATP pocket is used. When the tracer is bound, it is in close proximity to a lanthanide-labeled antibody bound to the kinase, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the ATP pocket will disrupt FRET, leading to a decrease in the signal. The IC50 is calculated from the dose-response curve of the inhibitor.

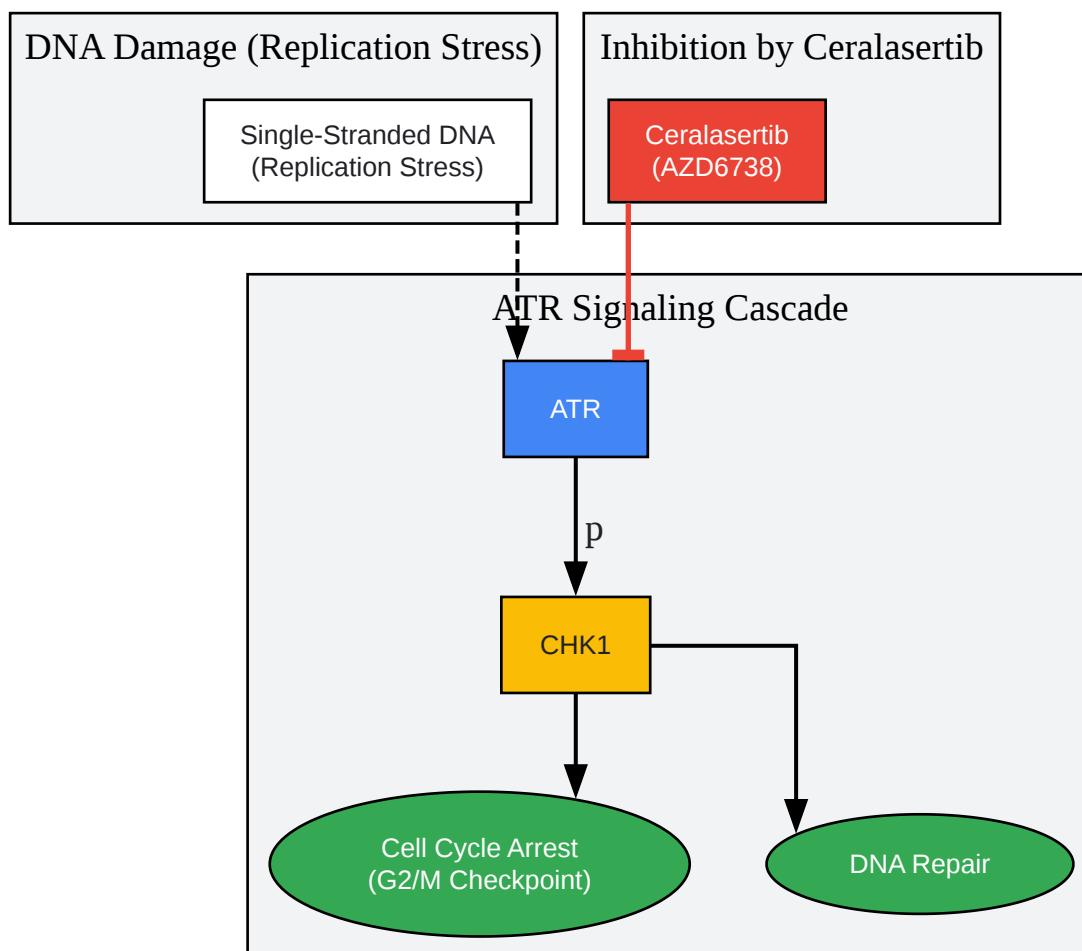
Cellular Mechanistic Assays

- Objective: To confirm target engagement and assess downstream pathway inhibition in a cellular context.

- Principle: Cells are treated with a dose-range of the inhibitor. Following treatment, cell lysates are prepared and analyzed by methods such as Western blotting or ELISA to measure the phosphorylation status of specific downstream substrates of the target kinase and potential off-target kinases. For **Ceralasertib**, this would involve measuring the phosphorylation of CHK1 (a direct ATR substrate) and a substrate of an off-target kinase like p70S6K for mTOR.

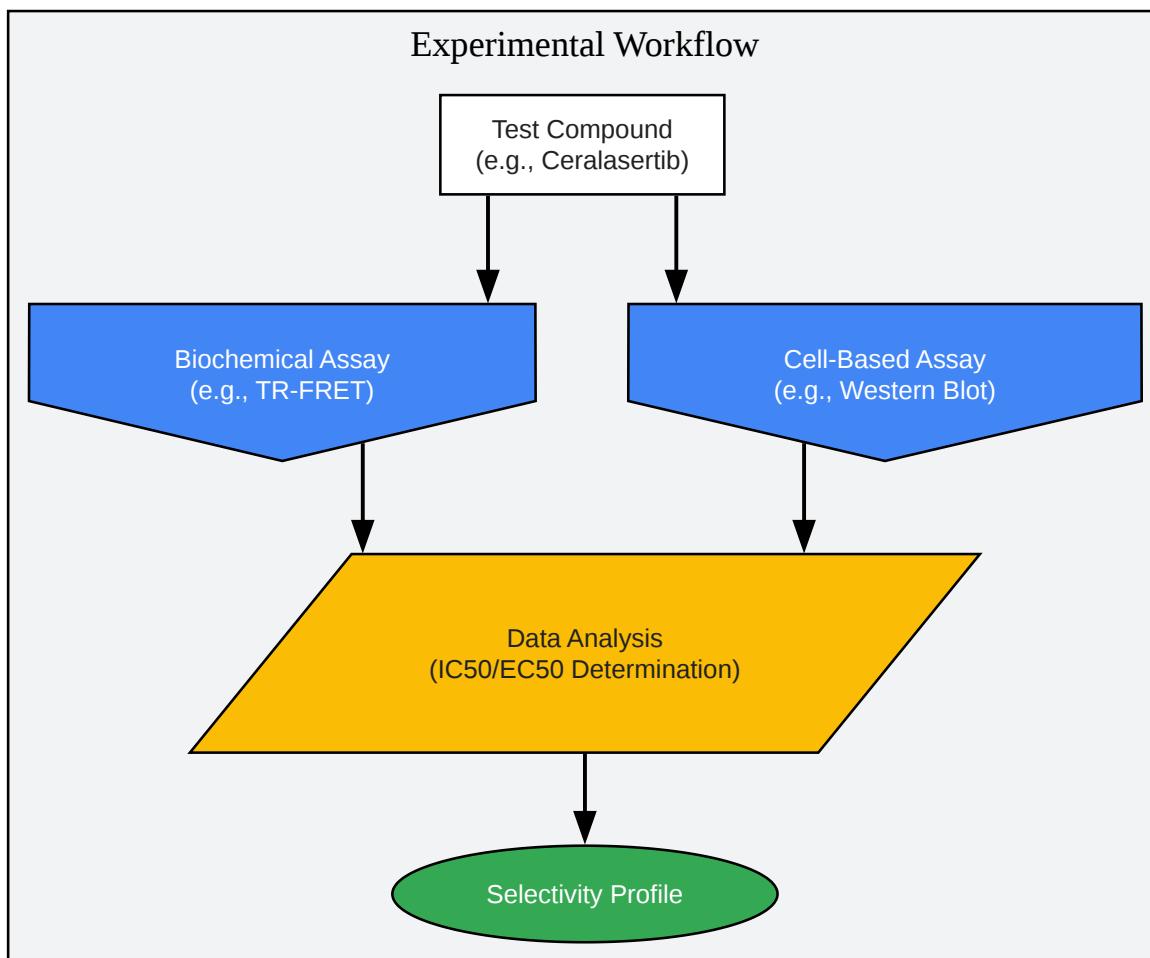
Visualizing Ceralasertib's Primary Signaling Pathway

The following diagrams illustrate the DNA Damage Response (DDR) pathway targeted by **Ceralasertib** and a general workflow for assessing kinase inhibitor selectivity.



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Caption: **Ceralasertib** inhibits ATR, blocking CHK1 phosphorylation and the DNA damage response.



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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

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- To cite this document: BenchChem. [Ceralasertib (AZD6738) Kinase Profile: A Technical Guide to Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560106#ceralasertib-off-target-effects-in-kinase-screening-assays>]

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